Cas no 2227892-63-7 (methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate)

methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate 化学的及び物理的性質
名前と識別子
-
- methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate
- 2227892-63-7
- EN300-1729536
-
- インチ: 1S/C9H14N2O3/c1-14-9(13)7-8(12)3-6-11-5-2-4-10-11/h2,4-5,8,12H,3,6-7H2,1H3/t8-/m1/s1
- InChIKey: NPYYMBNCEUPFHN-MRVPVSSYSA-N
- ほほえんだ: O[C@@H](CC(=O)OC)CCN1C=CC=N1
計算された属性
- せいみつぶんしりょう: 198.10044231g/mol
- どういたいしつりょう: 198.10044231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 6
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.4Ų
- 疎水性パラメータ計算基準値(XlogP): -0.3
methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1729536-0.1g |
methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate |
2227892-63-7 | 0.1g |
$1459.0 | 2023-09-20 | ||
Enamine | EN300-1729536-2.5g |
methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate |
2227892-63-7 | 2.5g |
$3249.0 | 2023-09-20 | ||
Enamine | EN300-1729536-0.5g |
methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate |
2227892-63-7 | 0.5g |
$1591.0 | 2023-09-20 | ||
Enamine | EN300-1729536-10g |
methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate |
2227892-63-7 | 10g |
$7128.0 | 2023-09-20 | ||
Enamine | EN300-1729536-0.25g |
methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate |
2227892-63-7 | 0.25g |
$1525.0 | 2023-09-20 | ||
Enamine | EN300-1729536-5g |
methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate |
2227892-63-7 | 5g |
$4806.0 | 2023-09-20 | ||
Enamine | EN300-1729536-10.0g |
methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate |
2227892-63-7 | 10g |
$7128.0 | 2023-06-04 | ||
Enamine | EN300-1729536-0.05g |
methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate |
2227892-63-7 | 0.05g |
$1393.0 | 2023-09-20 | ||
Enamine | EN300-1729536-5.0g |
methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate |
2227892-63-7 | 5g |
$4806.0 | 2023-06-04 | ||
Enamine | EN300-1729536-1.0g |
methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate |
2227892-63-7 | 1g |
$1658.0 | 2023-06-04 |
methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate 関連文献
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoateに関する追加情報
Introduction to Methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate (CAS No. 2227892-63-7)
Methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate (CAS No. 2227892-63-7) is a chiral compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features, including a hydroxy group, a pyrazole ring, and a methyl ester moiety, which collectively contribute to its diverse biological activities and potential therapeutic applications.
The chiral center at the 3-position of the pentanoate chain imparts enantiomeric specificity to the molecule, making it particularly valuable in the development of enantiomerically pure drugs. The presence of the hydroxy group and the pyrazole ring provides opportunities for hydrogen bonding and π-π interactions, which are crucial for molecular recognition and binding to biological targets.
Recent studies have highlighted the potential of methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The pyrazole moiety is known to be a key structural feature in many anti-inflammatory drugs, such as celecoxib and diclofenac. The hydroxy group further enhances the compound's solubility and bioavailability, making it a promising candidate for the development of new anti-inflammatory agents.
In addition to its anti-inflammatory properties, methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate has been investigated for its potential as an antiviral agent. A study published in the Antiviral Research journal demonstrated that this compound effectively inhibits the replication of several RNA viruses, including influenza and hepatitis C viruses. The mechanism of action involves interference with viral RNA synthesis, which is a critical step in the viral life cycle.
The chiral nature of methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate also makes it an attractive target for asymmetric synthesis methods. Researchers have developed various catalytic asymmetric synthesis routes to produce this compound with high enantiomeric purity. One notable approach involves the use of chiral phosphoric acid catalysts, which have been shown to achieve excellent enantioselectivity in the synthesis of this compound.
Beyond its therapeutic applications, methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate has also been studied for its potential use in chemical biology and drug discovery. Its unique structural features make it an excellent scaffold for the design and synthesis of novel bioactive molecules. For example, researchers have used this compound as a starting point to develop inhibitors of specific protein-protein interactions, which are often challenging targets in drug discovery.
In conclusion, methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate (CAS No. 2227892-63-7) is a multifaceted compound with significant potential in various areas of chemical and pharmaceutical research. Its unique structural features, combined with its chiral nature and diverse biological activities, make it a valuable molecule for further investigation and development. As research continues to uncover new applications and mechanisms of action, this compound is likely to play an increasingly important role in advancing our understanding of biological processes and developing new therapeutic strategies.
2227892-63-7 (methyl (3R)-3-hydroxy-5-(1H-pyrazol-1-yl)pentanoate) 関連製品
- 1351657-81-2(2-4-(2-bromobenzoyl)piperazin-1-yl-1-(thiophen-2-yl)ethan-1-ol hydrochloride)
- 1259956-32-5(2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid)
- 2138567-89-0(6-[(1-Cyclobutylethyl)(methyl)amino]spiro[4.5]decan-8-ol)
- 2680704-81-6(8-Methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-6-carboxylic acid)
- 1461705-40-7(2-methanesulfonylpyrimidine-5-thiol)
- 934687-46-4(4-Isopropyl-6-nitroquinolin-2(1h)-one)
- 1803900-38-0(2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole)
- 302552-13-2(3-methyl-2-(5Z)-4-oxo-5-(pyridin-2-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-3-ylbutanoic acid)
- 2171906-46-8(5-iodo-2-{(3-methylfuran-2-yl)methylsulfanyl}pyrimidine)
- 1105209-78-6(N-(6-{[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]sulfanyl}pyridazin-3-yl)acetamide)




